molecular formula C13H17NO6S B13727720 ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline

((3,4-Dimethoxyphenyl)sulfonyl)-L-proline

Cat. No.: B13727720
M. Wt: 315.34 g/mol
InChI Key: KXBVANCVBWUHCU-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline typically involves the reaction of L-proline with a sulfonyl chloride derivative of 3,4-dimethoxybenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The methoxy groups on the phenyl ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: ((3,4-Dimethoxyphenyl)sulfonyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable tool in research and development .

Properties

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

(2S)-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO6S/c1-19-11-6-5-9(8-12(11)20-2)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16)/t10-/m0/s1

InChI Key

KXBVANCVBWUHCU-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O)OC

Origin of Product

United States

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